

# Application Notes and Protocols for the Characterization of Dihydroxyaluminum Sodium Carbonate Powders

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## Compound of Interest

Compound Name: *Dihydroxyaluminum sodium carbonate*

Cat. No.: *B082158*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dihydroxyaluminum sodium carbonate** (DASC) is a key active pharmaceutical ingredient (API) utilized primarily as an antacid for the neutralization of gastric acid. Its efficacy and stability are intrinsically linked to its physicochemical properties. Therefore, comprehensive characterization of DASC powders is crucial for quality control, formulation development, and ensuring therapeutic effectiveness. This document provides detailed application notes and experimental protocols for the essential characterization techniques for DASC powders.

## Physicochemical Properties

A summary of the key physicochemical properties of **Dihydroxyaluminum Sodium Carbonate** is presented in the table below.

Property	Value/Range
Molecular Formula	$\text{NaAl}(\text{OH})_2\text{CO}_3$
Molecular Weight	143.99 g/mol
Appearance	Amorphous white powder or poorly formed crystals.[1]
pH (1 in 25 suspension)	9.9 – 10.2[2]
Loss on Drying	$\leq 14.5\%$ (at 130°C to constant weight)[2]
Particle Size (Pharmaceutical Grade)	$<50\text{ }\mu\text{m}$ [3]

## Chemical Identification and Assay

### Identification

Protocol:

- Sample Preparation: Combine 1 g of **Dihydroxyaluminum Sodium Carbonate** powder with 20 mL of 3 N hydrochloric acid.
- Observation: The sample should dissolve with effervescence.[2]
- Aluminum Test: The resulting solution should respond positively to the general identification tests for aluminum as per USP <191>.
- Sodium Test: The sample solution, when prepared and tested as directed for Sodium Content, will exhibit a significant absorption at the sodium emission line at 589.0 nm.[4]

### Assay (Purity Determination)

This protocol determines the percentage of **dihydroxyaluminum sodium carbonate** in the powder.

Protocol:

- **Sample Preparation:** Accurately weigh approximately 300 mg of the undried DASC powder and transfer it to a 250-mL beaker.
- **Digestion:** Add 10 mL of 2 N sulfuric acid, cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.
- **Complexation:** Add 30.0 mL of 0.1 M edetate disodium (EDTA) volumetric solution (VS), and boil again for 1 minute.
- **Buffering and Titration Preparation:** Cool the solution and add 10 mL of acetic acid–ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.
- **pH Adjustment:** Using a pH meter, adjust the pH of the solution to 4.5 by adding ammonium hydroxide or dilute sulfuric acid as needed.
- **Titration:** Titrate the solution with 0.05 M zinc sulfate VS while maintaining the pH at 4.5 by adding ammonium hydroxide as necessary, until the color changes to an orange-pink.
- **Blank Determination:** Perform a blank determination and make any necessary corrections.
- **Calculation:** Each mL of 0.1 M edetate disodium titrant is equivalent to 14.40 mg of **dihydroxyaluminum sodium carbonate**. The acceptance criteria are 98.3%–107.9% on a dried basis.<sup>[4]</sup>

## Sodium Content

This protocol determines the sodium content in the DASC powder.

Protocol:

- **Standard Preparation:** Prepare standard solutions of sodium. For example, a 0.5 µg/mL standard can be made by transferring 4.0 mL of 1 N hydrochloric acid and 10.0 mL of Potassium chloride solution to a 100-mL volumetric flask, adding 5.0 mL of a suitable sodium chloride stock solution, and diluting with water to volume.<sup>[4]</sup>
- **Sample Preparation:** Transfer about 250 mg of previously dried DASC, accurately weighed, to a 200-mL volumetric flask. Add 40 mL of 1 N hydrochloric acid and boil for 1 minute. Cool and dilute with water to volume. Transfer 10.0 mL of this solution to a 100-mL volumetric

flask and dilute with water to volume. Transfer 5.0 mL of this solution to a 100-mL volumetric flask containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of Potassium chloride solution, and dilute with water to volume.[2]

- Analysis: Use atomic absorption spectroscopy to determine the absorbance of the standard and sample solutions at the sodium emission line of 589.0 nm.[2]
- Calculation: Calculate the percentage of sodium in the DASC sample. The acceptance criteria are 15.2%–16.8%.[5]

## Functional Characterization

### Acid-Neutralizing Capacity (ANC)

This protocol determines the acid-neutralizing capacity of the DASC powder according to USP <301>.[6]

Protocol:

- Sample Preparation: Accurately weigh approximately 425 mg of the undried DASC powder.
- Reaction: Add a defined volume of standardized hydrochloric acid solution to the sample.
- Back Titration: The excess hydrochloric acid is back-titrated with a standardized sodium hydroxide solution to a stable pH of 3.5.[7]
- Calculation: Each mg of **Dihydroxyaluminum Sodium Carbonate** has an expected acid-neutralizing capacity of 0.0278 mEq. The acceptance criterion is not less than 75.0% of the expected mEq value.[2]

## Structural and Morphological Characterization

### X-ray Diffraction (XRD)

XRD is used to assess the crystalline or amorphous nature of the DASC powder. DASC is often described as an amorphous powder or as poorly formed crystals.[1]

Experimental Protocol:

- **Sample Preparation:** Gently press the DASC powder into a sample holder to create a flat, level surface.
- **Instrumentation:** Use a powder X-ray diffractometer with Cu K $\alpha$  radiation.
- **Data Collection:** Scan the sample over a  $2\theta$  range of  $5^\circ$  to  $80^\circ$  with a step size of  $0.02^\circ$  and a suitable counting time per step.
- **Data Analysis:** Analyze the resulting diffractogram for the presence of sharp peaks, which indicate crystallinity, or a broad halo, which suggests an amorphous nature. Compare the pattern to reference patterns for related crystalline phases like dawsonite (sodium aluminum hydroxy carbonate) if available.

**Expected Results:** An XRD pattern of amorphous or poorly crystalline DASC will show broad, diffuse scattering with few, if any, sharp Bragg peaks.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint of the DASC powder, identifying the presence of key functional groups.

**Experimental Protocol:**

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of DASC powder with dry KBr and pressing the mixture into a transparent disk. Alternatively, use an attenuated total reflectance (ATR) accessory.
- **Instrumentation:** Use an FTIR spectrometer.
- **Data Collection:** Collect the spectrum in the mid-IR range ( $4000$ - $400\text{ cm}^{-1}$ ).
- **Data Analysis:** Identify the characteristic absorption bands for hydroxyl ( $-\text{OH}$ ), carbonate ( $\text{CO}_3^{2-}$ ), and Al-O groups.

**Expected Peak Assignments:**

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400 (broad)	O-H stretching vibrations of hydroxyl groups and adsorbed water.[2]
~1520, ~1430	Stretching vibrations of the carbonate group (CO <sub>3</sub> <sup>2-</sup> ).[2]
~1090	Stretching vibration of the carbonate group (CO <sub>3</sub> <sup>2-</sup> ).[2]
~955, ~590	Al-O bond vibrations.[2]
~850	Bending vibration of the C-O bond in the carbonate group.[2]

## Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of DASC.

Experimental Protocol:

- **Sample Preparation:** Place 5-10 mg of the DASC powder into an aluminum or platinum TGA/DSC pan.
- **Instrumentation:** Use a simultaneous TGA/DSC instrument.
- **Data Collection:** Heat the sample from ambient temperature to approximately 1000°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- **Data Analysis:** Analyze the TGA curve for mass loss events and the DSC curve for endothermic or exothermic transitions.

Expected Thermal Events:

Temperature Range	Event	Description
100-200°C	Mass loss (TGA) / Endotherm (DSC)	Dehydration (loss of water molecules).
>200°C	Mass loss (TGA) / Endotherm (DSC)	Decomposition of the carbonate component, releasing CO <sub>2</sub> .
Higher Temperatures	Further decomposition	Formation of mixed aluminum-sodium oxides.

## Particle and Powder Properties

### Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology, size, and surface texture of the DASC powder particles.

Experimental Protocol:

- Sample Preparation: Mount a small amount of the DASC powder onto an SEM stub using double-sided carbon tape.[8]
- Coating: If the sample is non-conductive, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
- Imaging: Introduce the prepared stub into the SEM chamber and acquire images at various magnifications.

Expected Morphology: DASC powders are expected to consist of agglomerated particles, potentially with an acicular (needle-like) shape for related crystalline forms like dawsonite.[8]

## Particle Size Analysis

Laser diffraction is a common technique for determining the particle size distribution of powders.

Experimental Protocol:

- **Dispersion:** Disperse the DASC powder in a suitable liquid medium (e.g., deionized water) with a surfactant to prevent agglomeration. Sonication can be applied to break up agglomerates.
- **Instrumentation:** Use a laser diffraction particle size analyzer.
- **Measurement:** Pump the dispersion through the measurement cell of the instrument.
- **Data Analysis:** The instrument software will calculate the particle size distribution based on the light scattering pattern. Report the volume-based particle size distribution, including parameters like Dv10, Dv50 (median particle size), and Dv90.

**Expected Results:** For pharmaceutical-grade DASC, the particle size is typically less than 50  $\mu\text{m}$  to enhance bioavailability.[3]

## Impurity Analysis

### Mercury

Protocol:

- **Sample Preparation:** Prepare a sample solution by dissolving 2.0 g of DASC in 35 mL of 1 N sulfuric acid.
- **Analysis:** Follow the procedure outlined in USP <261>, Procedure 2.
- **Acceptance Criteria:** The mercury content should not be more than 1 ppm.[4]

### Isopropyl Alcohol

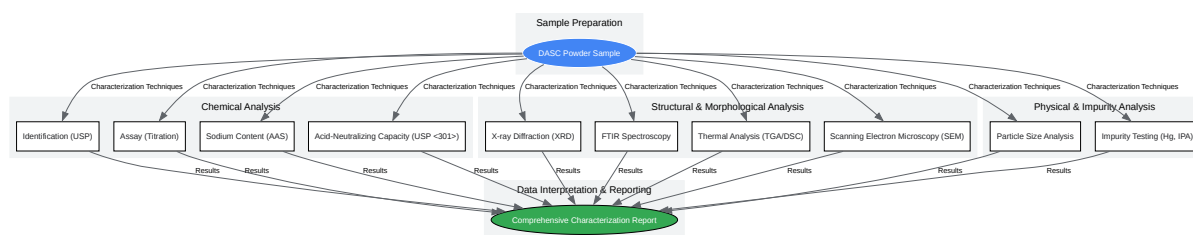
Protocol:

- **Sample Preparation:** Transfer 1.0 g of the DASC powder to a headspace vial and add 10.0 mL of a sodium chloride solution. Seal the vial and heat in a water bath at 70°C for 1 hour.[2]
- **Analysis:** Use headspace gas chromatography (GC) with a flame ionization detector (FID).
- **Acceptance Criteria:** The limit for isopropyl alcohol is 1.0%.[2]



## Visualization of Experimental Workflow

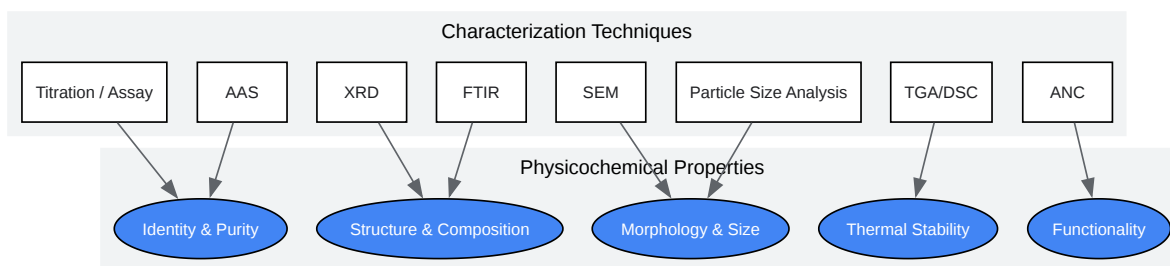
The following diagram illustrates the general workflow for the comprehensive characterization of **Dihydroxyaluminum Sodium Carbonate** powders.



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### Workflow for DASC Characterization

The following diagram illustrates the logical relationship between the key characterization techniques and the properties they elucidate for **Dihydroxyaluminum Sodium Carbonate**.



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